2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

Description

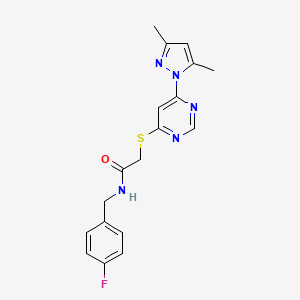

2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position, a thioether linkage at the 2-position, and an acetamide group bearing a 4-fluorobenzyl substituent.

Properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5OS/c1-12-7-13(2)24(23-12)16-8-18(22-11-21-16)26-10-17(25)20-9-14-3-5-15(19)6-4-14/h3-8,11H,9-10H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDPGVBHMXHVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

Formation of the Pyrazole Ring: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Formation of the Pyrimidine Ring: This involves the synthesis of the pyrimidine ring, which is then functionalized to introduce the thio group.

Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations :

- Fluorine substitution (4-fluorobenzyl) in the target compound contrasts with chlorine (5e, 5j) or methoxy groups (5k–m), which could modulate electronic effects and lipophilicity .

Physicochemical Properties

Melting points and yields of analogous compounds () provide indirect insights:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 5e | 4-Chlorobenzylthio | 74 | 132–134 | |

| 5j | 4-Chlorobenzylthio | 82 | 138–140 | |

| 5h | Benzylthio | 88 | 133–135 | |

| 9 | 4-Fluorobenzylthio (partial structure) | – | – |

Analysis :

- Halogenated analogs (5e, 5j) exhibit higher melting points (132–140°C) compared to non-halogenated derivatives (e.g., 5h: 133–135°C), suggesting stronger intermolecular forces in chlorinated/fluorinated compounds .

- The 4-fluorobenzyl group in the target compound may confer similar thermal stability to 5e/5j, though direct data are unavailable.

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound consists of a pyrimidine core linked to a pyrazole moiety through a thioether bond, with an acetamide group attached to a fluorobenzyl substituent. Its molecular formula is , and it exhibits a molecular weight of approximately 304.38 g/mol.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit various kinases involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. The compound has been evaluated for its inhibitory effects on these targets:

- Inhibition of BRAF(V600E) : Studies have demonstrated that similar compounds can effectively inhibit the BRAF(V600E) mutation, which is prevalent in melanoma. The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance potency against this target .

- Aurora-A Kinase Inhibition : The compound has shown promise in inhibiting Aurora-A kinase, which plays a critical role in cell cycle regulation. In vitro assays indicated that certain derivatives had an IC50 value as low as 25 nM, demonstrating significant potential for therapeutic applications against cancers characterized by aberrant Aurora-A activity .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's structure allows it to interact with inflammatory pathways:

- Inhibition of Nitric Oxide Production : Similar compounds have been reported to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting an ability to modulate immune responses .

- Cytokine Regulation : Research indicates that certain pyrazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms:

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines. Compounds similar to this compound displayed IC50 values ranging from 10 µM to 50 µM against A549 lung cancer cells, indicating moderate to high efficacy depending on structural modifications .

- Inflammation Models : In an animal model of inflammation, related pyrazole compounds significantly reduced paw edema induced by carrageenan, demonstrating their potential as anti-inflammatory agents .

Q & A

Q. Q. How to address discrepancies between computational docking predictions and experimental IC values?

- Resolution Steps :

- Solvent Accessibility : Re-dock with explicit solvent models (e.g., TIP3P water).

- Protein Flexibility : Use induced-fit docking (IFD) to account for receptor conformational changes.

- Binding Kinetics : Perform SPR or ITC to measure on/off rates and validate static docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.